

# The Discovery and Characterization of GLPG2737: A Novel CFTR Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG2737  |           |
| Cat. No.:            | B12384668 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and clinical evaluation of **GLPG2737**, a novel small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, **GLPG2737** has been investigated as a therapeutic agent for both cystic fibrosis (CF) and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document details the preclinical and clinical data, experimental methodologies, and the underlying mechanisms of action of **GLPG2737**.

### **Introduction to GLPG2737**

GLPG2737 is a potent, orally bioavailable small molecule identified as a Type 2 corrector of the CFTR protein.[1] In the context of cystic fibrosis, which is caused by mutations in the CFTR gene leading to a dysfunctional protein, correctors are designed to rescue the misfolded CFTR protein and facilitate its trafficking to the cell surface.[2][3] GLPG2737 was specifically developed to be a component of a triple combination therapy for CF patients with the F508del mutation, the most common CF-causing mutation.[1][4] This mutation results in a CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[2]

Interestingly, subsequent research revealed that **GLPG2737** also acts as an inhibitor of wild-type CFTR channel activity.[5] This dual functionality has led to its investigation in Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the growth



of numerous cysts in the kidneys.[6][7] The rationale for this investigation is that inhibiting CFTR-mediated chloride secretion could slow cyst growth.[6]

### **Discovery and Preclinical Characterization**

The discovery of **GLPG2737** originated from a high-throughput screening (HTS) campaign aimed at identifying novel CFTR correctors.[4] The screening process and subsequent lead optimization focused on improving potency, efficacy, and pharmacokinetic properties.

### **In Vitro Efficacy**

**GLPG2737** demonstrated significant efficacy in various in vitro models of both cystic fibrosis and polycystic kidney disease. In CF models, its primary role is to increase the amount of functional F508del-CFTR at the cell surface. In ADPKD models, its inhibitory effect on CFTR is the key therapeutic mechanism.



| Assay/Mod<br>el                          | Cell Line                                                 | Parameter                                                 | GLPG2737<br>Concentrati<br>on/Dose | Result             | Reference  |
|------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|------------------------------------|--------------------|------------|
| Cystic<br>Fibrosis                       |                                                           |                                                           |                                    |                    |            |
| F508del-<br>CFTR<br>Correction           | CFBE410- cells expressing F508del- CFTR-HRP               | EC50 (in combination with a C1 corrector)                 | Not specified                      | ~18 nM             | [8]        |
| F508del-<br>CFTR<br>Correction           | Human Bronchial Epithelial (HBE) cells (F508del/F50 8del) | EC50 (in combination with a potentiator)                  | Not specified                      | 497 ± 189 nM       | [8]        |
| F508del-<br>CFTR<br>Correction           | Human Bronchial Epithelial (HBE) cells (F508del/F50 8del) | EC50 (in combination with a C1 corrector and potentiator) | Not specified                      | 18 ± 6 nM          | [8]        |
| CFTR Activity (Triple Combination)       | Not specified                                             | Increase in<br>F508del<br>CFTR activity                   | Not specified                      | 8-fold<br>increase | [4][9]     |
| Polycystic<br>Kidney<br>Disease          |                                                           |                                                           |                                    |                    |            |
| Chloride Flux<br>Inhibition              | mIMCD-3<br>cells                                          | IC50                                                      | 2.41 μΜ                            | -                  | [1][7]     |
| Cyst Growth<br>Inhibition<br>(Wild-Type) | 3D mIMCD-3 cell culture                                   | IC50                                                      | 2.36 μΜ                            | -                  | [1][7][10] |



| Cyst Growth Inhibition (Pkd1 knockout)             | 3D mIMCD-3<br>cell culture                 | IC50  | 2.5 μΜ                                                     | -           | [1][7][10] |
|----------------------------------------------------|--------------------------------------------|-------|------------------------------------------------------------|-------------|------------|
| Forskolin-<br>Induced Cyst<br>Growth<br>Prevention | Human<br>ADPKD<br>kidney cells             | 10 μΜ | 40%<br>prevention                                          | [1][7][10]  |            |
| Cyst Growth<br>Inhibition                          | Metanephric<br>Organ<br>Cultures<br>(MOCs) | 10 μΜ | 67% decrease in cyst area, 46% decrease in number of cysts | [1][10][11] | _          |

### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animal models were conducted to assess the drug-like properties of **GLPG2737**. The compound exhibited favorable characteristics, supporting its advancement into clinical development.

| Species | Adminis<br>tration   | Dose    | Clearan<br>ce (CL) | Volume<br>of<br>Distribu<br>tion<br>(Vss) | Oral<br>Bioavail<br>ability<br>(F) | Plasma<br>Protein<br>Binding<br>(PPB) | Referen<br>ce |
|---------|----------------------|---------|--------------------|-------------------------------------------|------------------------------------|---------------------------------------|---------------|
| Rat     | Intraveno<br>us (iv) | 1 mg/kg | 0.2<br>L/h/kg      | 0.474<br>L/kg                             | -                                  | 100%<br>(rat),<br>99%<br>(human)      | [4][6]        |
| Rat     | Oral (po)            | 5 mg/kg | -                  | -                                         | 63.4%                              | -                                     | [4][6]        |



### **Clinical Evaluation**

**GLPG2737** has been evaluated in Phase 1 and Phase 2 clinical trials for both cystic fibrosis and ADPKD.

### **Cystic Fibrosis: The PELICAN Trial (NCT03474042)**

The PELICAN study was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of **GLPG2737** in adult CF patients homozygous for the F508del mutation who were on a stable treatment regimen of lumacaftor/ivacaftor (Orkambi®).[12][13][14]

| Parameter                                                               | GLPG2737 (75<br>mg twice daily)              | Placebo          | p-value | Reference |
|-------------------------------------------------------------------------|----------------------------------------------|------------------|---------|-----------|
| Primary Endpoint                                                        |                                              |                  |         |           |
| Change from baseline in sweat chloride concentration at Day 28 (mmol/L) | -19.6 (least-<br>squares mean<br>difference) | -                | 0.0210  | [12][13]  |
| Secondary<br>Endpoint                                                   |                                              |                  |         |           |
| Absolute change<br>from baseline in<br>ppFEV1 at Day<br>28 (%)          | 3.4 (least-<br>squares mean<br>difference)   | -                | 0.08    | [13]      |
| Safety                                                                  |                                              |                  |         |           |
| Mild/moderate<br>adverse events                                         | 71.4% of subjects                            | 100% of subjects | -       | [12]      |

The trial demonstrated that the addition of **GLPG2737** to lumacaftor/ivacaftor treatment resulted in a statistically significant reduction in sweat chloride concentration, a key biomarker of CFTR function.[12][13]



## Autosomal Dominant Polycystic Kidney Disease: The MANGROVE Trial (NCT04578548)

The MANGROVE study was a Phase 2, randomized, double-blind, placebo-controlled trial to assess the efficacy, safety, and tolerability of a once-daily oral dose of **GLPG2737** in patients with rapidly progressing ADPKD.[15][16][17] The primary objective was to evaluate the effect on the growth of total kidney volume over 52 weeks compared to placebo.[15][16] However, the study was terminated early due to a lack of efficacy at the tested dose.[11][18]

# Mechanism of Action In Cystic Fibrosis: CFTR Correction

The primary mechanism of action of **GLPG2737** in cystic fibrosis is as a Type 2 CFTR corrector. The biosynthesis of the CFTR protein is a complex process involving folding and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus to the plasma membrane.[2][19] The F508del mutation disrupts this process, leading to the misfolded protein being recognized by the ER quality control system and targeted for degradation.[2]

CFTR modulators, including correctors and potentiators, work synergistically to restore CFTR function.[20][21] Type 1 correctors, like lumacaftor, and Type 2 correctors, such as **GLPG2737**, act on different aspects of the folding and trafficking process to increase the density of CFTR protein at the cell surface.[20] Potentiators, like ivacaftor, then act on the CFTR channels at the cell surface to increase their open probability, thereby enhancing chloride transport.[21][22]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 3. cff.org [cff.org]
- 4. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hopkinscf.org [hopkinscf.org]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpg.com [glpg.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. glpg.com [glpg.com]
- 16. reports.glpg.com [reports.glpg.com]
- 17. | BioWorld [bioworld.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. cystic-fibrosis.com [cystic-fibrosis.com]
- 22. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]



 To cite this document: BenchChem. [The Discovery and Characterization of GLPG2737: A Novel CFTR Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384668#discovery-and-characterization-of-glpg2737]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com